N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide -

N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide

Catalog Number: EVT-4376260
CAS Number:
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (Compound 1) []

    Compound Description: This compound served as a starting point for developing casein kinase (CK) 1 inhibitors. It showed activity against CK1δ but lacked desired isoform selectivity. []

    Relevance: This compound shares the isoxazole ring system with N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide. The research highlighted the exploration of modifying the isoxazole core for improved biological activity. Therefore, any modifications or substitutions on the isoxazole ring, as demonstrated in this compound, are relevant to understanding the structure-activity relationship of the main compound. []

    Compound Description: This compound represents a series of CK1 inhibitors derived from compound 1 by introducing chiral iminosugar scaffolds at the C5 position of the isoxazole ring. This modification aimed to enhance the inhibitor's affinity and selectivity for CK1δ. Among the series, (−)‐34 exhibited the most potent activity against CK1δ with an IC50 of 1 µM and improved selectivity against other isoforms (CK1ε and CK1α). []

    Relevance: Although this compound differs significantly in structure from N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide, it exemplifies a strategy for enhancing target specificity by incorporating chiral scaffolds. This concept could potentially be applied to N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide to explore if similar selectivity improvements are achievable. []

    Compound Description: Similar to (−)‐/(+)‐34, this compound belongs to the same series of CK1 inhibitors with a chiral iminosugar scaffold attached to the isoxazole ring. []

    Relevance: This compound reinforces the strategy of using chiral modifications for improving inhibitor selectivity. While its specific structure might differ from N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide, the underlying principle of incorporating chiral elements to enhance target engagement could provide insights for modifying N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide. []

4. Ethyl (3R,4S)‐ and ethyl (3S,4R)‐1-benzyl-4-[(tert-butyldimethylsilyl)oxy]‐5-oxopyrrolidine-3-carboxylate ((–)‐11 and (+)‐11) []

    Compound Description: These enantiomerically pure compounds served as key intermediates in synthesizing the chiral iminosugar scaffolds used in the aforementioned CK1 inhibitors. []

    Relevance: While these intermediates might not directly resemble N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide, they highlight the importance of chirality in drug design. The use of these specific enantiomers led to the development of more selective CK1 inhibitors. This emphasizes the potential impact of stereochemistry on the biological activity of N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide and the need to consider potential stereoisomers. []

Properties

Product Name

N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide

IUPAC Name

N-ethyl-1-[[3-(2-methylprop-2-enoxy)phenyl]methyl]pyrrolidine-3-carboxamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c1-4-19-18(21)16-8-9-20(12-16)11-15-6-5-7-17(10-15)22-13-14(2)3/h5-7,10,16H,2,4,8-9,11-13H2,1,3H3,(H,19,21)

InChI Key

FCMFFHBCCFDUMS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCN(C1)CC2=CC(=CC=C2)OCC(=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.